5-Nitro-1-naphthaldehyde

Aldehyde dehydrogenase kinetics Enzyme substrate specificity ALDH-2 isozyme

5-Nitro-1-naphthaldehyde (5-nitronaphthalene-1-carbaldehyde; CAS 6639-35-6) is a nitroaromatic aldehyde consisting of a naphthalene core substituted with a nitro group at the 5-position and a formyl group at the 1-position. It serves as a high-affinity substrate for human mitochondrial aldehyde dehydrogenase ALDH-2, with a reported KM value of 0.4 nM, placing it among the tightest-binding naphthaldehyde substrates characterized for this isozyme.

Molecular Formula C11H7NO3
Molecular Weight 201.18 g/mol
CAS No. 6639-35-6
Cat. No. B13090104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1-naphthaldehyde
CAS6639-35-6
Molecular FormulaC11H7NO3
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=C(C2=C1)[N+](=O)[O-])C=O
InChIInChI=1S/C11H7NO3/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-7H
InChIKeyJYJDWOKNSHADGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-1-naphthaldehyde (CAS 6639-35-6): A Position-Specific Nitroaromatic Aldehyde for Enzyme Substrate and Fluorescent Probe Procurement


5-Nitro-1-naphthaldehyde (5-nitronaphthalene-1-carbaldehyde; CAS 6639-35-6) is a nitroaromatic aldehyde consisting of a naphthalene core substituted with a nitro group at the 5-position and a formyl group at the 1-position . It serves as a high-affinity substrate for human mitochondrial aldehyde dehydrogenase ALDH-2, with a reported KM value of 0.4 nM, placing it among the tightest-binding naphthaldehyde substrates characterized for this isozyme [1]. The compound exhibits green fluorescence emission at approximately 500 nm upon excitation at 365 nm, a property exploited in optical sensing applications . Its dual functionality—an electron-withdrawing nitro group and a reactive aldehyde—enables its use as a versatile synthetic intermediate for Schiff base ligands, heterocyclic constructs, and pharmacologically relevant derivatives .

Why 5-Nitro-1-naphthaldehyde Cannot Be Replaced by Unsubstituted or Positional Isomer Naphthaldehydes


Naphthaldehyde derivatives are not interchangeable because the number and position of nitro substituents govern both enzyme recognition and photophysical behavior. 1-Naphthaldehyde, lacking a nitro group, exhibits only weak fluorescence, whereas 5-nitro substitution imparts a distinct 500 nm emission band usable for sensor development [1]. Among nitro-naphthaldehyde positional isomers, 1-nitro-2-naphthaldehyde undergoes a photochemical rearrangement to a nitroso acid relevant to optical memory devices—a reaction pathway not shared by the 5-nitro-1-isomer, which instead behaves as a stable fluorescent reporter [2]. Even at the enzyme level, 5-nitro-1-naphthaldehyde shows ALDH-2 substrate activity (KM = 0.4 nM) while ALDH-3 isozymes preferentially oxidize 2-naphthaldehyde derivatives, demonstrating that the nitro position dictates isozyme specificity [3]. These molecular-level differences mean that substituting a generic or isomeric naphthaldehyde will alter—or entirely abolish—the desired reactivity, binding affinity, or optical readout in a given assay or synthetic sequence.

Quantitative Differentiation of 5-Nitro-1-naphthaldehyde from Closest Analogs: A Comparator-Based Evidence Guide for Procurement Decisions


ALDH-2 Substrate Affinity: 5-Nitro vs. 5-Bromo-1-naphthaldehyde vs. 2-Naphthaldehyde

5-Nitro-1-naphthaldehyde exhibits a KM of 0.4 nM for human mitochondrial ALDH-2, identical within reported experimental resolution to 5-bromo-1-naphthaldehyde (KM = 0.4 nM) under the same assay conditions. By contrast, 2-naphthaldehyde is a markedly weaker substrate for ALDH-2 (KM = 8 nM, 20-fold higher), as reported in the identical study [1]. These data are derived from the landmark kinetic characterization by Klyosov (1996), which employed a two-substrate kinetic approach to resolve nanomolar-range KM values for human liver ALDH isozymes [2].

Aldehyde dehydrogenase kinetics Enzyme substrate specificity ALDH-2 isozyme

ALDH Isozyme Discrimination: ALDH-2 vs. ALDH-1 Substrate Preference

5-Nitro-1-naphthaldehyde displays a pronounced preference for mitochondrial ALDH-2 (KM = 0.4 nM) over cytosolic ALDH-1 (KM = 11 nM), representing a 27.5-fold discrimination between the two major human liver ALDH isozymes. This contrasts with 5-bromo-1-naphthaldehyde, which shows a smaller 6.25-fold discrimination (ALDH-2 KM = 0.4 nM vs. ALDH-1 KM = 2.5 nM) [1]. Unsubstituted 2-naphthaldehyde, in comparison, exhibits a KM of 8 nM for ALDH-2 and is primarily recognized by ALDH-3/ALDH3A1 isozymes (KM = 0.4–0.46 µM) rather than ALDH-1 [2]. These measurements were performed under standardized kinetic conditions in the same primary reference study [3].

ALDH isozyme selectivity Mitochondrial vs. cytosolic aldehyde dehydrogenase Substrate profiling

Fluorescence Emission Wavelength: 5-Nitro-1-naphthaldehyde vs. 1-Naphthaldehyde vs. 2-Naphthaldehyde Derivatives

5-Nitro-1-naphthaldehyde fluoresces as green light with an emission maximum at approximately 500 nm upon excitation at 365 nm, a property verified by vendor technical datasheets . In contrast, the unsubstituted parent compound 1-naphthaldehyde displays only weak fluorescence, as documented in comparative photophysical studies of naphthalene derivatives [1]. 2-Naphthaldehyde and its methoxy-substituted derivatives fluoresce at shorter wavelengths in the blue region (emission maximum ~450 nm, quantum yield ~0.22) [1]. The 5-nitro group thus both enables and red-shifts the fluorescence emission relative to non-nitrated analogs, creating a distinct spectral signature. The 1-nitro-2-naphthaldehyde isomer, while also nitro-substituted, undergoes photochemical conversion to a non-fluorescent nitroso acid upon UV irradiation, making it functionally divergent for steady-state fluorescence applications [2].

Fluorescence spectroscopy Optical sensor development Nitroaromatic photophysics

Hydrophobicity and Membrane Partitioning: LogP Comparison Among 5-Substituted Naphthaldehydes

The calculated partition coefficient (LogP) of 5-nitro-1-naphthaldehyde is reported as 3.08 by the yybyy chemical database, with an alternative ChemBase-calculated value of 2.62 [1]. This places it in a moderate lipophilicity range suitable for membrane partitioning in cellular assays. By comparison, 5-bromo-1-naphthaldehyde (MW 235.08, C11H7BrO) carries a heavier, more lipophilic bromine substituent expected to yield a higher LogP, while 1-naphthaldehyde (MW 156.18, C11H8O) lacks the polar nitro group entirely. The nitro group additionally contributes a polar surface area (PSA) of 62.89 Ų [1], which modulates aqueous solubility relative to the purely hydrocarbon parent. These physicochemical differences influence compound handling, solvent compatibility, and cellular permeability in biological assay contexts.

Lipophilicity Partition coefficient Membrane permeability QSAR

Synthetic Utility: DIBAL-H Reduction Yield from 5-Nitro-1-naphthonitrile

A documented synthetic route to 5-nitro-1-naphthaldehyde proceeds via diisobutylaluminum hydride (DIBAL-H) reduction of 5-nitro-1-naphthonitrile in dichloromethane, affording the target aldehyde in 39% isolated yield after 16 hours of reaction [1]. This synthetic accessibility from commercially available nitronaphthonitrile precursors provides a defined entry point for laboratories synthesizing the compound in-house. By comparison, the synthesis of 1-nitro-2-naphthaldehyde typically requires nitration at the 1-position of 2-naphthaldehyde, which may proceed with different regioselectivity and yield profiles. The 39% yield establishes a baseline for process optimization and cost-of-goods calculations in procurement decisions.

Synthetic intermediate Nitrile reduction DIBAL-H Process chemistry

Photochemical Stability: 5-Nitro-1-naphthaldehyde vs. 1-Nitro-2-naphthaldehyde Under UV Irradiation

A critical differentiation exists between the photochemical behavior of 5-nitro-1-naphthaldehyde and its positional isomer 1-nitro-2-naphthaldehyde. The 1-nitro-2-isomer undergoes a well-characterized photorearrangement to the corresponding nitroso acid upon UV irradiation—a reaction exploited in optical memory device design [1]. In contrast, 5-nitro-1-naphthaldehyde does not undergo this ortho-nitro-aldehyde-specific photorearrangement due to the non-adjacent positioning of its nitro and formyl groups (1,5-substitution pattern). Instead, it functions as a stable fluorescent reporter under the same excitation conditions (365 nm), emitting at 500 nm without photoconversion . This mechanistic dichotomy is rooted in the requirement for the nitro and aldehyde groups to be in ortho relationship for the intramolecular hydrogen-atom transfer that initiates photorearrangement [1].

Photostability Photorearrangement Optical memory materials Nitro-aldehyde photochemistry

Preferred Application Scenarios for 5-Nitro-1-naphthaldehyde Based on Quantitative Differentiation Evidence


Selective ALDH-2 Enzymatic Probing in Drug Metabolism and Disease Biomarker Studies

5-Nitro-1-naphthaldehyde is the preferred substrate for ALDH-2 activity assays requiring discrimination against ALDH-1. With a 27.5-fold selectivity window (ALDH-2 KM = 0.4 nM vs. ALDH-1 KM = 11 nM), it outperforms 5-bromo-1-naphthaldehyde (6.25-fold discrimination) in isozyme-resolved kinetic studies. Applications include ALDH-2 functional characterization in alcohol metabolism research, nitroglycerin bioactivation studies, and cancer stem cell ALDH activity profiling where mitochondrial vs. cytosolic isozyme resolution is critical [1]. The compound's tight sub-nanomolar binding to ALDH-2 makes it suitable for competition assays against physiological substrates such as acetaldehyde, retinaldehyde, and 4-hydroxy-2-nonenal [2].

Green-Emitting Fluorescent Probe Construction for Nitroaromatic and Ion Sensing

The 500 nm green emission of 5-nitro-1-naphthaldehyde under 365 nm excitation provides a spectral window distinct from the commonly used blue-emitting 2-naphthaldehyde derivatives (λem ~450 nm). This enables multiplexed fluorescence detection schemes where green and blue channels can be monitored simultaneously [1]. The compound has been described as a sensor component for nitrate detection, exploiting its potential-sensitive fluorescence properties in lipophilic polymer membranes [2]. Its photostability under continuous UV illumination, contrasted with the photolability of 1-nitro-2-naphthaldehyde, makes it suitable for real-time monitoring applications rather than single-use photochemical switching .

Schiff Base Ligand Synthesis for Coordination Chemistry and Metal Ion Sensor Development

The reactive aldehyde group at the 1-position enables condensation with primary amines to form Schiff base ligands, a widely exploited derivatization pathway for naphthaldehyde compounds [1]. The electron-withdrawing 5-nitro group modulates the electrophilicity of the carbonyl carbon, potentially accelerating imine formation relative to non-nitrated naphthaldehydes. The resulting nitro-substituted Schiff bases serve as ligands for transition metal complexes with applications in catalysis, magnetic materials, and fluorescent metal ion sensing [2]. The availability of a documented synthetic protocol (DIBAL-H reduction, 39% yield) facilitates in-house preparation of the aldehyde precursor for ligand synthesis programs .

Pharmaceutical and Agrochemical Intermediate with Defined Physicochemical Properties

5-Nitro-1-naphthaldehyde serves as a key intermediate in the synthesis of nitrogen-containing heterocyclic compounds, including those described in patent literature for therapeutic applications [1]. Its moderate LogP (~2.6–3.1) and polar surface area (62.89 Ų) place it within favorable drug-like physicochemical space for fragment-based or intermediate-based SAR exploration, offering a balanced polarity profile compared to the more lipophilic brominated analogs or the non-polar parent naphthaldehyde [2]. The nitro group provides a synthetic handle for subsequent reduction to the corresponding amine, enabling divergent access to 5-amino-1-naphthaldehyde derivatives for further functionalization .

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